molecular formula C6H12N4O B15326453 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol

Cat. No.: B15326453
M. Wt: 156.19 g/mol
InChI Key: WCPNRTMETQJPKD-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol is a tetrazole-containing secondary alcohol characterized by a methyl-substituted tetrazole ring attached to a butan-2-ol backbone. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry. The synthesis of such tetrazole derivatives often involves cycloaddition reactions or functionalization of pre-existing tetrazole cores, as seen in analogous compounds .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)butan-2-ol

InChI

InChI=1S/C6H12N4O/c1-4(5(2)11)6-7-8-9-10(6)3/h4-5,11H,1-3H3

InChI Key

WCPNRTMETQJPKD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=NN1C)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate butanol derivative under nucleophilic substitution conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the tetrazole ring.

Scientific Research Applications

3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-tetrazol-5-yl)butan-2-ol involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of these functional groups in biological systems. This property enables the compound to interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

1-Butanol, 3-methoxy-3-methyl- (CAS 56539-66-3)

Structural Differences :

  • Functional Groups : Replaces the tetrazole ring with a methoxy-methyl ether group.
  • Molecular Formula : C₆H₁₄O₂ (vs. C₆H₁₂N₄O for the target compound).

Physicochemical Properties :

  • Limited data exist for both compounds, but the tetrazole moiety in 3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol likely increases its melting point and aqueous solubility compared to the ether analog.

1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol (Compound 3 in )

Structural Differences :

  • Backbone : Features a propan-2-ol chain vs. butan-2-ol in the target compound.
  • Substituents : Incorporates a thioether (-S-) linkage and a hydroxyethoxy group, unlike the direct tetrazole-hydroxyl connection in the target compound.

Data Table: Key Features of Compared Compounds

Property This compound 1-Butanol, 3-methoxy-3-methyl- 1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol
Molecular Formula C₆H₁₂N₄O C₆H₁₄O₂ C₈H₁₅N₄O₂S
Functional Groups Tetrazole, hydroxyl Ether, hydroxyl Tetrazole, hydroxyl, thioether, ether
Polarity High Moderate Moderate-high
Synthetic Accessibility Not reported Commercially available Requires multi-step synthesis

Research Findings and Implications

  • Synthesis : The target compound’s synthesis may parallel methods for analogous tetrazoles, such as cycloaddition of nitriles with sodium azide or alkylation of pre-formed tetrazole rings .
  • Property Prediction : The hydroxyl and tetrazole groups suggest higher solubility in polar solvents compared to ether analogs, aligning with trends in tetrazole chemistry.

Biological Activity

3-(1-Methyl-1H-tetrazol-5-yl)butan-2-ol, a compound featuring a tetrazole ring, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antibacterial and antifungal properties, alongside synthesis methods and structure-activity relationships.

  • Molecular Formula : C6_6H12_{12}N4_4O
  • Molecular Weight : 156.19 g/mol
  • CAS Number : 1341916-84-4

Synthesis Methods

The synthesis of tetrazole derivatives, including this compound, often involves multicomponent reactions. These reactions typically utilize nitriles and sodium azide under microwave irradiation to yield high-efficiency results. For example, one method reported yields of 75–96% for various substituted tetrazoles .

Antibacterial Activity

Research indicates that derivatives of tetrazoles exhibit significant antibacterial properties. For instance:

  • In vitro Studies : Some tetrazole derivatives demonstrated activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. A study noted that specific substitutions on the tetrazole ring enhanced antibacterial efficacy .
CompoundMIC (mg/mL)Bacterial Strain
This compound7.81E. faecalis
Another derivative3.90S. epidermidis

Antifungal Activity

The antifungal properties of tetrazole derivatives are also noteworthy. In particular:

  • Case Studies : A derivative of the compound showed effectiveness against fluconazole-resistant strains of Candida krusei and Candida glabrata, indicating its potential as an alternative treatment .
CompoundMIC (mg/mL)Fungal Strain
This compound7.81C. krusei
Another derivative3.90C. glabrata

Structure-Activity Relationship (SAR)

The biological activity of tetrazole compounds is highly influenced by their structural characteristics:

  • Substituents on the Tetrazole Ring : Electron-withdrawing groups enhance antibacterial activity.
  • Hydrophobicity : The log D values indicate that compounds with lower hydrophobicity tend to have better solubility and bioavailability .
CompoundLog DPolar Surface Area (PSA) [Ų]
This compound0.69107
Other derivative1.3695

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